molecular formula C23H27N5O2S B11248344 N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B11248344
M. Wt: 437.6 g/mol
InChI Key: DNCGSRLLAAJTPB-UHFFFAOYSA-N
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Description

N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyridazin-3-amine core, and a piperazine moiety substituted with a 2,4-dimethylbenzenesulfonyl group. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-benzyl-6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C23H27N5O2S/c1-18-8-9-21(19(2)16-18)31(29,30)28-14-12-27(13-15-28)23-11-10-22(25-26-23)24-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,24,25)

InChI Key

DNCGSRLLAAJTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperazine ring with 2,4-dimethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine moiety may facilitate binding to biological targets, while the sulfonyl group can enhance the compound’s stability and solubility . Molecular docking studies suggest that the compound can form stable interactions with target proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine stands out due to its unique combination of functional groups, which imparts specific chemical properties and potential biological activities. Its structural complexity and versatility make it a valuable compound for various scientific research applications .

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